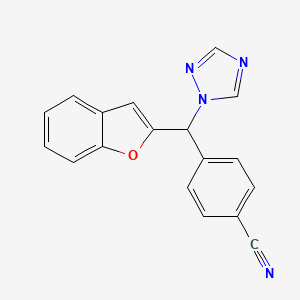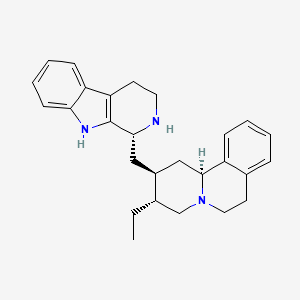
Tubulosan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulosan is an indole alkaloid fundamental parent and an indole alkaloid.
Applications De Recherche Scientifique
Anti-hyperglycemic and Hypolipidemic Effects
Tubulosan, specifically from Cistanche tubulosa, has been studied for its potential anti-hyperglycemic and hypolipidemic effects. In a study, Cistanche tubulosa demonstrated significant suppression of elevated fasting blood glucose and postprandial blood glucose levels, improved insulin resistance, and dyslipidemia, and suppressed body weight loss in db/db mice, a model of type 2 diabetes. This research suggests that this compound could be developed into a functional food ingredient or drug to prevent hyperglycemia and treat hyperlipidemia (Xiong et al., 2013).
Adsorption Properties
The adsorption properties of this compound have also been investigated, particularly in the context of carbon nanotubes (CNTs). CNTs have been recognized for their unique properties and potential applications, including adsorption characteristics that make them suitable for water treatment. The research suggests that different adsorption mechanisms, such as hydrophobic interactions, pi-pi bonds, electrostatic interactions, and hydrogen bonds, act simultaneously, making the prediction of organic chemical adsorption on CNTs complex (Pan & Xing, 2008).
Hepatic Fibrosis Treatment
Another study on the derivatives of Cistanche tubulosa, including phenylethanol glycosides (CPhGs), indicated their potential as anti-hepatic fibrosis agents. These compounds are believed to inhibit hepatic stellate cell activation and block the conduction of signaling pathways in TGF-β1/smad, suggesting their potential use in treating liver fibrosis (You et al., 2016).
Propriétés
Formule moléculaire |
C27H33N3 |
|---|---|
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
(2S,3R,11bS)-3-ethyl-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C27H33N3/c1-2-18-17-30-14-12-19-7-3-4-8-21(19)26(30)16-20(18)15-25-27-23(11-13-28-25)22-9-5-6-10-24(22)29-27/h3-10,18,20,25-26,28-29H,2,11-17H2,1H3/t18-,20-,25+,26-/m0/s1 |
Clé InChI |
AIZBUQBFRLEIBW-LXFCCGDJSA-N |
SMILES isomérique |
CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5 |
SMILES canonique |
CCC1CN2CCC3=CC=CC=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-[(E)-[10-[(E)-[(1,3-dimethylimidazolidin-2-ylidene)hydrazinylidene]methyl]-9,10-dihydroanthracen-9-yl]methylideneamino]-1,3-dimethylimidazolidin-2-imine](/img/structure/B1240751.png)
![N-[(E)-pyridin-4-ylmethylideneamino]-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]benzamide](/img/structure/B1240754.png)
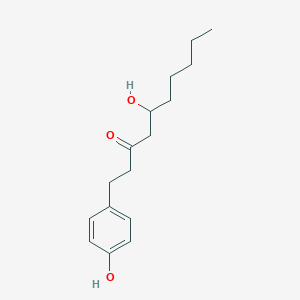
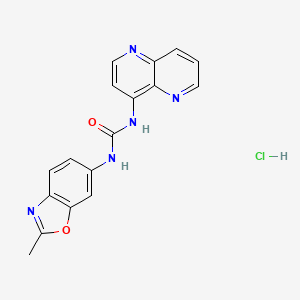
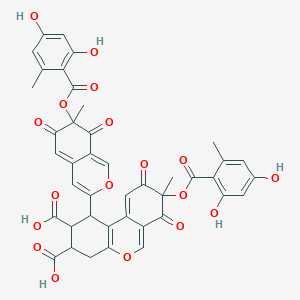

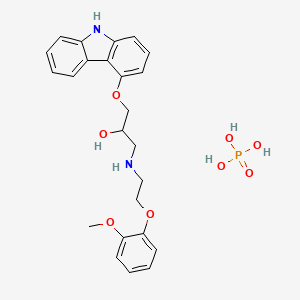
![ethyl 3-[[4-[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B1240767.png)
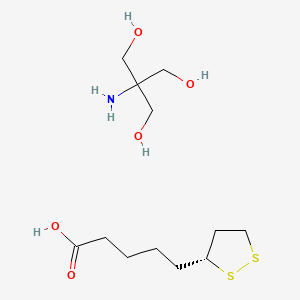
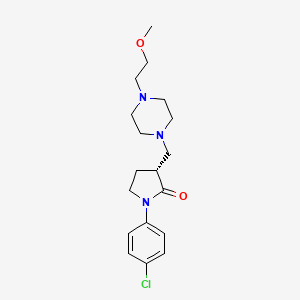
![N-[4-[(3-Bromophenyl)amino]-7-(3-morpholinopropoxy)quinazoline-6-yl]acrylamide](/img/structure/B1240773.png)
